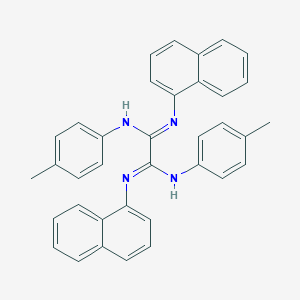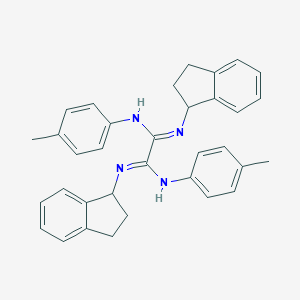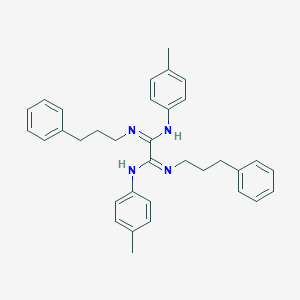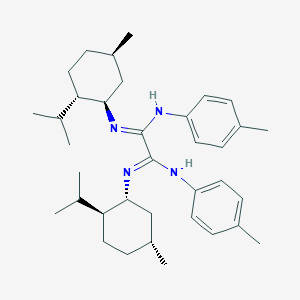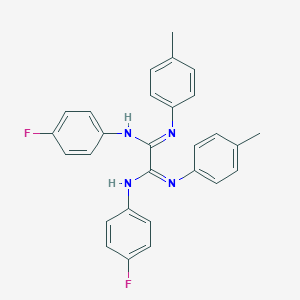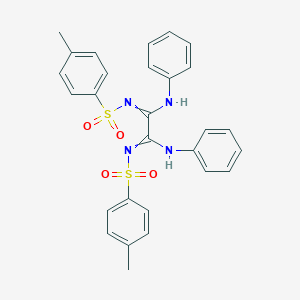
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)- is a compound that has been widely studied in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells, bacteria, and fungi. It may also work by disrupting the cell membrane or inhibiting the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
Studies have shown that 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- can affect various biochemical and physiological processes in living organisms. In cancer cells, it has been found to induce apoptosis or programmed cell death. In bacteria and fungi, it has been found to inhibit the synthesis of essential macromolecules such as DNA, RNA, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- in lab experiments is its potential to exhibit strong biological activity. This makes it a useful compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)-. One direction is to study its potential applications in medicine for the treatment of various diseases such as cancer, bacterial infections, and fungal infections. Another direction is to study its potential use as a pesticide in agriculture. Additionally, further studies can be conducted to investigate the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- involves the reaction of N,N-dimethylthiourea, benzaldehyde, and aniline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit antitumor, antibacterial, and antifungal activities. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been studied for its potential use as a dye or pigment.
Propriétés
Formule moléculaire |
C24H21N5S2 |
|---|---|
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-sulfanylideneimidazolidine-1-carbothioamide |
InChI |
InChI=1S/C24H21N5S2/c1-27(2)23(30)29-22(26-19-14-8-4-9-15-19)21(25-18-12-6-3-7-13-18)28(24(29)31)20-16-10-5-11-17-20/h3-17H,1-2H3 |
Clé InChI |
NLFNSWMTPUMXMU-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)N1C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)N(C1=S)C4=CC=CC=C4 |
SMILES canonique |
CN(C)C(=S)N1C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)N(C1=S)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{3-[(4-methylphenyl)imino]-1,4-diphenyl-1,4-diazepan-2-ylidene}aniline](/img/structure/B307107.png)
![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dipiperidin-1-ylethylidene}aniline](/img/structure/B307109.png)


![1-N,2-N-bis(4-methylphenyl)-1-N',2-N'-bis[(1R)-1-phenylethyl]ethanediimidamide](/img/structure/B307118.png)

